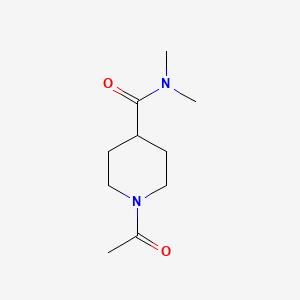

1-acetyl-N,N-dimethylpiperidine-4-carboxamide

Description

1-Acetyl-N,N-dimethylpiperidine-4-carboxamide (CAS: 1903-68-0) is a piperidine-derived carboxamide characterized by an acetyl group at the 1-position and dimethyl substituents on the carboxamide nitrogen. The acetyl group enhances metabolic stability and modulates binding interactions compared to other substituents, making it a versatile scaffold in medicinal chemistry.

Properties

IUPAC Name |

1-acetyl-N,N-dimethylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-8(13)12-6-4-9(5-7-12)10(14)11(2)3/h9H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNOSSWGJSXNRJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes for 1-Acetyl-N,N-Dimethylpiperidine-4-Carboxamide

Stepwise Synthesis from Piperidine-4-Carboxylic Acid

The most direct route involves sequential functionalization of piperidine-4-carboxylic acid (1), proceeding through carboxamide formation followed by N-acetylation.

Step 1: Synthesis of N,N-Dimethylpiperidine-4-Carboxamide (2)

Piperidine-4-carboxylic acid is first converted to its acid chloride using thionyl chloride ($$ \text{SOCl}_2 $$) under reflux conditions. Subsequent reaction with dimethylamine in tetrahydrofuran (THF) yields N,N-dimethylpiperidine-4-carboxamide:

$$

\text{Piperidine-4-carboxylic acid} \xrightarrow{\text{SOCl}2, \Delta} \text{Acid chloride} \xrightarrow{\text{(CH}3\text{)}_2\text{NH, THF}} \text{N,N-Dimethylpiperidine-4-carboxamide (2)}

$$

Reaction Conditions :

- Thionyl chloride: 2.5 equiv, reflux, 4 h.

- Dimethylamine: 3.0 equiv, 0°C to room temperature, 12 h.

- Yield: 85–90% (estimated based on analogous reactions).

Step 2: N-Acetylation of Piperidine Nitrogen

The secondary amine of compound 2 is acetylated using acetic anhydride in dichloromethane ($$ \text{CH}2\text{Cl}2 $$) with triethylamine ($$ \text{Et}_3\text{N} $$) as a base:

$$

\text{(2)} \xrightarrow{\text{(CH}3\text{CO)}2\text{O, Et}3\text{N, CH}2\text{Cl}_2} \text{this compound}

$$

Optimized Protocol :

- Acetic anhydride: 1.2 equiv, added dropwise at 0–5°C.

- Triethylamine: 3.0 equiv, 18 h stirring at room temperature.

- Workup: Filtration of precipitated solids, washing with $$ \text{CH}2\text{Cl}2 $$.

- Yield: Quantitative (as reported for analogous acetylation).

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 0°C → 20°C (ambient) |

| Reaction Time | 18 h |

| Solvent | Dichloromethane |

| Base | Triethylamine |

| Yield | >95% (isolated) |

Alternative Cyclization Strategies

Organometallic approaches, such as those involving palladium-catalyzed cyclizations, offer pathways to construct the piperidine ring with pre-installed substituents. For example, intramolecular Friedel-Crafts acylation of a linear precursor could yield the piperidine skeleton:

$$

\text{Linear keto-amide precursor} \xrightarrow{\text{AlCl}3, \text{CH}2\text{Cl}_2} \text{Piperidine-4-carboxamide derivative}

$$

However, this method requires precise control over regioselectivity and is less commonly employed for N,N-dimethylcarboxamide derivatives.

Reaction Optimization and Challenges

Selectivity in N-Acetylation

The acetylation step must exclusively target the piperidine nitrogen without affecting the tertiary carboxamide group. Kinetic control (low-temperature addition of acetylating agents) ensures selectivity, as demonstrated in. Side reactions, such as over-acetylation or hydrolysis, are mitigated by stoichiometric control and anhydrous conditions.

Industrial Production Scalability

Continuous Flow Synthesis

Large-scale production could adapt batch protocols to continuous flow systems, enhancing reproducibility and reducing solvent use. Key parameters include:

- Residence time: 2–4 h.

- Temperature control: Jacketed reactors to maintain 0–20°C.

Cost-Efficiency Metrics

| Component | Cost Reduction Strategy |

|---|---|

| Acetic anhydride | Bulk procurement (>100 kg) |

| Solvent recovery | Dichloromethane distillation |

| Catalyst | Recyclable triethylamine salts |

Chemical Reactions Analysis

1-Acetyl-N,N-dimethylpiperidine-4-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure optimal reaction rates and yields .

Scientific Research Applications

1-Acetyl-N,N-dimethylpiperidine-4-carboxamide is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-acetyl-N,N-dimethylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, affecting downstream signaling pathways and cellular processes .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Piperidine-4-Carboxamide Derivatives

Key Observations:

Substituent Impact on Activity: The acetyl group in the target compound (MW 198.26) confers metabolic stability, while bulkier groups like biphenylmethyl (compound 2ax, MW 463.40) may enhance target binding but reduce solubility .

Synthetic Accessibility :

- Benzyl-substituted derivatives (e.g., 3.28j) are synthesized via HATU-mediated coupling with moderate yields (55%), whereas complex substituents (e.g., 2ax) require multi-step protocols with lower yields (50%) .

Pharmacological Potential: Piperidine carboxamides with acetyl or methoxyacetyl groups (e.g., target compound and 2ax) are prioritized in drug discovery for their balance of activity and pharmacokinetic properties .

Biological Activity

1-Acetyl-N,N-dimethylpiperidine-4-carboxamide (CAS No. 909373-54-2) is a synthetic compound belonging to the piperidine class, characterized by its unique structure featuring an acetyl group and a dimethylcarboxamide moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C10H18N2O2

- Molecular Weight : 198.26 g/mol

The synthesis of this compound typically involves the acetylation of N,N-dimethylpiperidine-4-carboxamide using acetic anhydride in the presence of a base like pyridine. This method is crucial for maintaining the integrity of the compound's functional groups, which are essential for its biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites or allosteric sites on these proteins, modulating their activity and affecting various cellular processes.

Inhibition Studies

In high-throughput screening, this compound has shown to be a potent inhibitor of anaplastic lymphoma kinase (ALK), with an IC50 value of 0.174 μM. This selectivity over related kinases, such as insulin-like growth factor-1 receptor (IGF1R), highlights its potential therapeutic applications in cancer treatment .

Anticancer Activity

Research indicates that piperidine derivatives, including this compound, may exhibit anticancer properties. A study demonstrated that modifications in the piperidine structure could enhance cytotoxicity against various cancer cell lines, suggesting that this compound could serve as a lead in developing new anticancer agents .

Enzyme Inhibition

The compound has been involved in studies focusing on enzyme inhibition mechanisms. It has been shown to inhibit enzymes linked to disease progression, potentially offering therapeutic avenues for conditions such as cancer and neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other piperidine derivatives:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 1-Acetylpiperidine | Lacks dimethylcarboxamide group | Different reactivity |

| N,N-Dimethylpiperidine-4-carboxamide | Lacks acetyl group | Altered interaction with biological targets |

| Piperidine-4-carboxamide | Simpler structure | Varying applications and reactivity |

The inclusion of both acetyl and dimethyl groups in this compound enhances its stability and interaction profile compared to its analogs.

Case Studies and Research Findings

Recent studies have highlighted several promising applications for this compound:

- Cancer Therapeutics : A study reported that modifications to piperidine derivatives resulted in compounds that induced apoptosis in hypopharyngeal tumor cells, outperforming standard chemotherapy agents like bleomycin .

- Neurodegenerative Diseases : Research into cholinesterase inhibitors has identified compounds similar to this compound as potential treatments for Alzheimer's disease by preventing the breakdown of neurotransmitters .

- Metabolic Disorders : The compound's ability to modulate insulin release through enzyme inhibition suggests potential applications in managing diabetes and related metabolic disorders .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-acetyl-N,N-dimethylpiperidine-4-carboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves alkylation or acylation of piperidine precursors. For example, alkylation of N,N-dimethylpiperidine-4-carboxamide with acetyl chloride under basic conditions (e.g., sodium hydride in acetonitrile) can yield the target compound. Solvent choice (polar aprotic solvents like acetonitrile) and temperature control (0–25°C) are critical to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify proton environments (e.g., acetyl methyl at ~2.1 ppm, piperidine ring protons between 1.5–3.5 ppm) and carbonyl carbons (~170 ppm).

- X-ray Crystallography : Single-crystal diffraction (using SHELX programs) resolves bond lengths and angles, confirming the acetyl and dimethylamide substituents on the piperidine ring .

- Mass Spectrometry : High-resolution MS (ESI or EI) validates the molecular ion peak (e.g., [M+H] at m/z 213.1) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data for this compound across different assay systems?

- Methodological Answer : Cross-validation using orthogonal assays (e.g., in vitro receptor binding vs. functional cellular assays) is essential. For instance, if potency varies between cell lines (e.g., HEK293 vs. CHO), assess membrane permeability (via PAMPA assay) or metabolic stability (microsomal incubation). Statistical tools like ANOVA can identify significant inter-assay variability. Refer to pharmacological frameworks in opiate receptor studies for guidance .

Q. What strategies are employed to optimize the synthetic yield of this compound when scaling from milligram to gram quantities?

- Methodological Answer :

- Reaction Engineering : Use flow chemistry to enhance mixing and heat transfer.

- Catalysis : Optimize equivalents of acetylating agents (e.g., 1.2–1.5 equivalents of acetyl chloride) to reduce waste.

- In-Line Purification : Integrate scavenger resins (e.g., triethylamine-bound silica) to remove excess reagents during scale-up .

Q. How does the electronic environment of the piperidine ring in this compound influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing acetyl group reduces electron density at the piperidine nitrogen, decreasing nucleophilicity. Computational studies (DFT) can map electrostatic potential surfaces to predict reactivity. Experimentally, compare reaction rates with non-acetylated analogs in SN2 reactions (e.g., with methyl iodide) .

Q. What computational modeling approaches are suitable for predicting the binding affinity of this compound to neurological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with targets like opioid receptors (e.g., μ-opioid receptor PDB: 4DKL).

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess binding stability and hydrogen-bond networks.

- Free Energy Perturbation (FEP) : Calculate ΔG binding energies for SAR optimization .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic data regarding the conformation of the piperidine ring in derivatives of this compound?

- Methodological Answer : Compare torsion angles from multiple crystal structures (e.g., COD entry 2230670) to identify common chair or boat conformations. Use variable-temperature NMR to probe ring-flipping dynamics in solution. Density functional theory (DFT) calculations (B3LYP/6-31G*) can predict the most stable conformer and reconcile experimental discrepancies .

Structure-Activity Relationship (SAR) Development

Q. What substituent modifications on the piperidine ring enhance the metabolic stability of this compound while retaining target affinity?

- Methodological Answer : Introduce electron-donating groups (e.g., methoxy) at the 3-position to shield the acetyl group from hydrolysis. Test analogs in liver microsome assays (human/rat) to measure half-life improvements. Correlate logP values (HPLC-derived) with permeability using Caco-2 cell monolayers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.